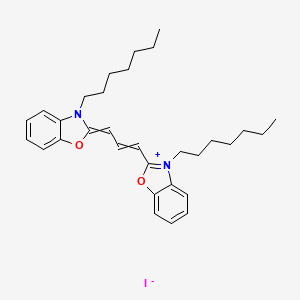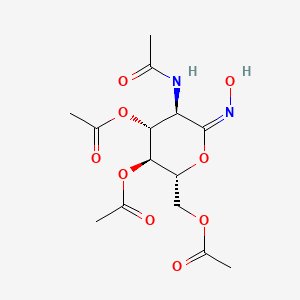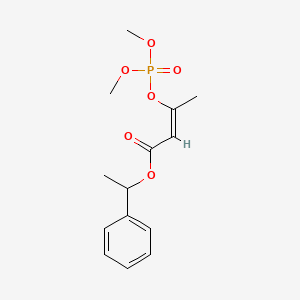
Furfuryl-d5 Alcohol
Overview
Description
Furfuryl-d5 alcohol is a deuterated form of furfuryl alcohol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling. Furfuryl alcohol itself is derived from furfural, a renewable platform molecule obtained from biomass.
Mechanism of Action
Target of Action
Furfuryl alcohol, a derivative of furfural, is a versatile compound with a wide range of applications . It is primarily used as a singlet oxygen trapping agent and is also involved in Diels–Alder reactions . The primary targets of furfuryl alcohol are therefore singlet oxygen molecules and compounds involved in Diels–Alder reactions .
Mode of Action
Furfuryl alcohol interacts with its targets through two main mechanisms. As a singlet oxygen trapping agent, it reacts with singlet oxygen molecules, effectively reducing their concentration . In Diels–Alder reactions, furfuryl alcohol acts as a diene, reacting with dienophiles to form cyclic compounds .
Biochemical Pathways
Furfuryl alcohol is involved in several biochemical pathways. It is a product of the hydrogenation of furfural , a process that is important in the conversion of biomass into valuable chemicals . Furfuryl alcohol can also be converted into various high-value-added chemicals, including furfurylamine, furandicarboxylic acid, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, benzene, chloroform, and diethyl ether , suggesting that it could be readily absorbed and distributed in the body. The main metabolite of furfuryl alcohol in rats is furoyl glycine .
Result of Action
The reaction of furfuryl alcohol with singlet oxygen results in a decrease in the concentration of singlet oxygen, which can have various effects depending on the context . The products of Diels–Alder reactions involving furfuryl alcohol can be used in a variety of applications, including the production of sustainable building blocks and smart materials .
Action Environment
The action of furfuryl alcohol can be influenced by various environmental factors. For example, the rate of the reaction between furfuryl alcohol and singlet oxygen in aqueous solution is affected by temperature, pH, and salt content . Additionally, the yield and selectivity of the hydrogenation of furfural to furfuryl alcohol can be influenced by the applied potential .
Biochemical Analysis
Biochemical Properties
Furfuryl-d5 Alcohol plays a significant role in biochemical reactions. The presence of an aldehyde group in furfural, from which this compound is derived, makes it possible to further synthesize higher value chemicals and polymer monomers through oxidation, hydrogenation, and hydrolysis . The enzymes and proteins it interacts with are yet to be fully identified.
Cellular Effects
Furfural, from which this compound is derived, is known to have effects on microbial metabolism . It’s plausible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into various chemicals through chemo-catalytic and/or bio-catalytic processes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Furfural, from which this compound is derived, is known to be involved in various metabolic pathways . This suggests that this compound may interact with similar enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl-d5 alcohol can be synthesized through the selective hydrogenation of furfural-d5. The process involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, ensuring high selectivity and yield.
Industrial Production Methods: Industrial production of furfuryl alcohol, including its deuterated form, often involves the catalytic hydrogenation of furfural. The process can be conducted in either liquid or gas phases, with the liquid phase being more common due to better control over reaction conditions. Catalysts such as copper chromite or nickel are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Furfuryl-d5 alcohol undergoes various chemical reactions, including:
Oxidation: Converts this compound to furfural-d5 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield tetrahydrothis compound.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Deuterium gas (D2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: this compound → Furfural-d5
Reduction: this compound → Tetrahydrothis compound
Substitution: this compound → Various substituted furfuryl derivatives
Scientific Research Applications
Furfuryl-d5 alcohol is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. Its applications include:
Chemistry: Used as a tracer in studying hydrogenation and oxidation reactions.
Biology: Helps in understanding metabolic pathways involving furfuryl alcohol.
Medicine: Investigates the pharmacokinetics and metabolism of furfuryl alcohol derivatives.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes
Comparison with Similar Compounds
Furfuryl-d5 alcohol is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Furfuryl alcohol: The non-deuterated form, commonly used in industrial applications.
Tetrahydrofurfuryl alcohol: A reduced form of furfuryl alcohol, used as a solvent and in polymer production.
Furfural: The precursor to furfuryl alcohol, used in the production of various chemicals and as a solvent
This compound’s uniqueness lies in its isotopic labeling, making it an invaluable tool in scientific research for studying reaction mechanisms and pathways.
Properties
IUPAC Name |
dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFVYQJUAUNWIW-QUWGTZMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Q1: What analytical techniques were employed in the study to quantify furfuryl alcohol in dairy products using furfuryl-d5 alcohol as an internal standard?
A2: The researchers used headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) to extract and quantify furfuryl alcohol. this compound was added to the samples prior to extraction. The use of a ZB-5ms column enabled efficient separation of the compounds, while the MS/MS detection allowed for specific and sensitive quantification of both furfuryl alcohol and this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)



![methyl 2-(2,2-difluoro-4,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-6-yl)acetate](/img/structure/B1147986.png)




